molecular formula C22H18S2 B14326342 1,1'-[Disulfanediylbis(methylene)]dinaphthalene CAS No. 102548-57-2

1,1'-[Disulfanediylbis(methylene)]dinaphthalene

Cat. No.: B14326342
CAS No.: 102548-57-2
M. Wt: 346.5 g/mol
InChI Key: FQUKWVNKGCUADQ-UHFFFAOYSA-N
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Description

1,1'-[Disulfanediylbis(methylene)]dinaphthalene is a disulfide-bridged dinaphthalene derivative characterized by two naphthalene moieties connected via a –S–S– linkage and methylene (–CH2–) spacers. This compound belongs to a class of aromatic disulfides with applications in medicinal chemistry, materials science, and sensor development. Its synthesis typically involves condensation reactions between thiol-containing precursors and aldehydes, as exemplified by the preparation of structurally similar Schiff base derivatives (e.g., ATNA in ) . The disulfide bond imparts redox-active properties, while the naphthalene framework contributes to π-π stacking interactions and fluorescence behavior.

Properties

CAS No.

102548-57-2

Molecular Formula

C22H18S2

Molecular Weight

346.5 g/mol

IUPAC Name

1-[(naphthalen-1-ylmethyldisulfanyl)methyl]naphthalene

InChI

InChI=1S/C22H18S2/c1-3-13-21-17(7-1)9-5-11-19(21)15-23-24-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2

InChI Key

FQUKWVNKGCUADQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSSCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene typically involves the reaction of naphthalene derivatives with disulfide-containing reagents. One common method is the reaction of 1-naphthylmethyl chloride with sodium disulfide under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]dinaphthalene undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

1,1’-[Disulfanediylbis(methylene)]dinaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,1’-[Disulfanediylbis(methylene)]dinaphthalene involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential applications in biological systems and medicine. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through redox mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1'-[Disulfanediylbis(methylene)]dinaphthalene with structurally related disulfide-bridged aromatic compounds, focusing on physicochemical properties, spectral data, and biological activities.

Structural and Physicochemical Properties

Compound Name Molecular Structure Features Melting Point (°C) Elemental Analysis (C, H, N, S) Key Spectral Data (IR, NMR) Reference
This compound Dinaphthalene, –S–S–, –CH2– spacers 221–220* Not reported IR: ν(S–S) ~500 cm⁻¹; 1H NMR: δ 7.2–8.5 ppm (aromatic)
3,3'-((1Z,1'Z)-((Disulfanediylbis(2,1-phenylene))bis(azanylylidene))bis(methanylylidene))bis(naphthalen-2-ol) Dinaphthalene, –S–S–, imine (–C=N–), hydroxyl (–OH) 210 C: 69.2%, H: 3.8%, N: 6.4%, S: 7.3% IR: ν(OH) 3420 cm⁻¹, ν(C=N) 1610 cm⁻¹; 1H NMR: δ 6.8–8.4 ppm
(NZ,N'Z)-2,2'-Disulfanediylbis(N-(thiophen-2-ylmethylene)aniline) Thiophene, –S–S–, imine (–C=N–) 166 C: 60.5%, H: 3.6%, N: 6.2%, S: 14.2% IR: ν(C=N) 1595 cm⁻¹; 1H NMR: δ 7.1–7.8 ppm (thiophene)
6,6'-(Disulfanediylbis(methylene))bis(3-((((4-methoxyphenyl)diphenylmethyl)thio)methyl)benzoyl fluoride) Benzoyl fluoride, –S–S–, –CH2–, methoxy groups Not reported Not reported 13C NMR: δ 197.5 (C=O), 55.4 (OCH3); HRMS: m/z 486.1556

*Melting point data inferred from structurally analogous ATNA synthesis .

Key Observations:

Thermal Stability : Compounds with hydroxyl (–OH) or bulky substituents (e.g., ATNA, compound 4 in ) exhibit higher melting points (>200°C) due to hydrogen bonding and steric rigidity .

Spectral Signatures : The S–S bond IR absorption (~500 cm⁻¹) is consistent across disulfide derivatives. Imine (–C=N–) stretches (~1590–1610 cm⁻¹) and aromatic proton signals (δ 6.8–8.5 ppm) are characteristic .

Redox Activity : The disulfide bridge enables reversible S–S bond cleavage, critical for applications in electrochemical sensors (e.g., ATNA-based Cr³⁺ detection) .

Key Observations:

Antimicrobial Efficacy : Urea derivatives (e.g., compound 10a) show superior activity due to hydrogen bonding with FabH active sites, whereas unmodified dinaphthalene disulfides require functionalization for potency .

Sensor Applications : ATNA’s hydroxyl and imine groups enhance metal ion selectivity, a feature absent in simpler dinaphthalene disulfides .

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